Cas no 7586-99-4 (1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol)

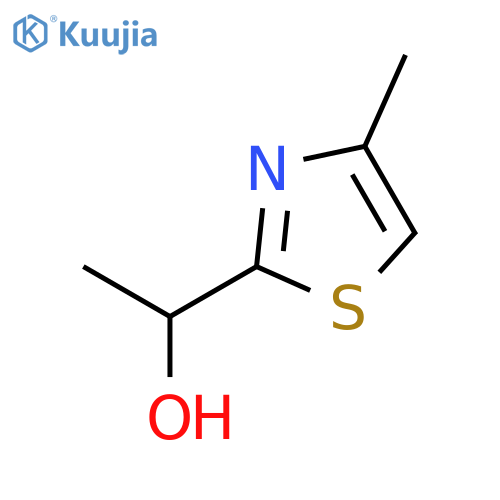

7586-99-4 structure

商品名:1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4-Methyl-thiazol-2-yl)-ethanol

- HAA58699

- AKOS012685533

- CS-0234501

- 1-(4-methylthiazole-2-yl)ethanol

- 1-(4-Methylthiazol-2-yl)ethan-1-ol

- 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

- 1-(4-methyl-1,3-thiazol-2-yl)ethanol

- SCHEMBL634117

- G42402

- DB-215644

- 1-(4-Methylthiazol-2-yl)ethanol

- EN300-142466

- XEBMDTWLAKFJLF-UHFFFAOYSA-N

- (1-hydroxyethyl)-4 methylthiazole

- Z1136431593

- 865-143-0

- 7586-99-4

-

- インチ: InChI=1S/C6H9NOS/c1-4-3-9-6(7-4)5(2)8/h3,5,8H,1-2H3

- InChIKey: XEBMDTWLAKFJLF-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 143.04000

- どういたいしつりょう: 143.04048508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- PSA: 61.36000

- LogP: 1.50480

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-142466-0.25g |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 95% | 0.25g |

$178.0 | 2023-05-03 | |

| Enamine | EN300-142466-0.1g |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 95% | 0.1g |

$124.0 | 2023-05-03 | |

| Enamine | EN300-142466-5.0g |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 95% | 5g |

$1280.0 | 2023-05-03 | |

| Enamine | EN300-142466-0.05g |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 95% | 0.05g |

$84.0 | 2023-05-03 | |

| TRC | B101190-50mg |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-142466-0.5g |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 95% | 0.5g |

$331.0 | 2023-05-03 | |

| Enamine | EN300-142466-50mg |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 95.0% | 50mg |

$84.0 | 2023-09-30 | |

| Enamine | EN300-142466-2500mg |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 95.0% | 2500mg |

$867.0 | 2023-09-30 | |

| Enamine | EN300-142466-250mg |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 95.0% | 250mg |

$178.0 | 2023-09-30 | |

| Aaron | AR01ADW4-500mg |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol |

7586-99-4 | 95% | 500mg |

$481.00 | 2023-12-15 |

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

7586-99-4 (1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量